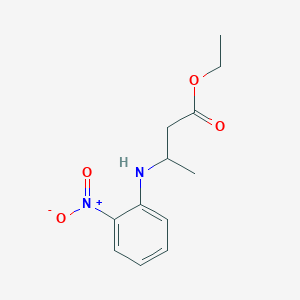

Ethyl 3-(2-nitrophenylamino)butanoate

Descripción

Ethyl 3-(2-nitrophenylamino)butanoate is a nitro-substituted aromatic ester with the molecular formula C₁₂H₁₆N₂O₄. Its structure features a nitro group (-NO₂) at the ortho position of the phenyl ring, conjugated with an amino group (-NH-) linked to a butanoate ester. This compound is primarily utilized in synthetic organic chemistry as an intermediate for heterocyclic compounds, such as oxazoloquinolines and imidazole derivatives . The nitro group enhances electrophilicity, making it reactive in cyclization and substitution reactions, while the ester moiety provides solubility in polar aprotic solvents like ethyl acetate or acetone .

Propiedades

Fórmula molecular |

C12H16N2O4 |

|---|---|

Peso molecular |

252.27 g/mol |

Nombre IUPAC |

ethyl 3-(2-nitroanilino)butanoate |

InChI |

InChI=1S/C12H16N2O4/c1-3-18-12(15)8-9(2)13-10-6-4-5-7-11(10)14(16)17/h4-7,9,13H,3,8H2,1-2H3 |

Clave InChI |

FBXRRLNVDPBNSS-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(C)NC1=CC=CC=C1[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 3-(2-nitrophenylamino)butanoate and related compounds:

Physical Properties and Stability

- Volatility: Ethyl 3-(2-nitrophenylamino)butanoate exhibits lower volatility compared to simpler esters like ethyl hexanoate (peak 9 in ), which is lost during repeated washings due to higher vapor pressure . The nitro and amino groups increase molecular weight and intermolecular hydrogen bonding, reducing volatility.

- Thermal Stability : The trifluoro-substituted analog () demonstrates superior thermal stability due to the electron-withdrawing effect of fluorine atoms, whereas the target compound may decompose at temperatures >140°C during prolonged reactions .

Research Findings and Key Insights

- Synthetic Yield: Cyclization of Ethyl 3-(2-nitrophenylamino)butanoate yields ~70–85% oxazoloquinolines under PPA catalysis, outperforming analogs lacking nitro groups (e.g., hydroxy derivatives yield <50%) .

- Chromatographic Behavior : The compound’s UV absorbance at ~300 nm (due to nitro conjugation) allows detection in acetone, whereas ethyl acetate’s end absorption limits its use for low-wavelength UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.